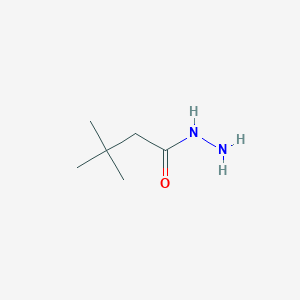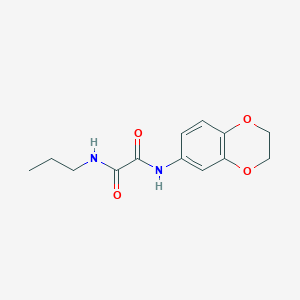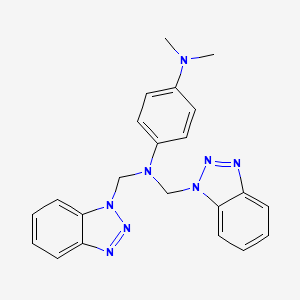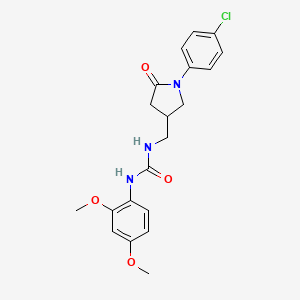![molecular formula C22H21ClN4O4S B3004690 6-Benzyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216447-45-8](/img/structure/B3004690.png)
6-Benzyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "6-Benzyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride" is a derivative of the tetrahydrothieno[2,3-c]pyridine class. These compounds have been studied for their potential as inhibitors against Mycobacterium tuberculosis (MTB) pantothenate synthetase, an enzyme critical for the survival of the tuberculosis-causing bacterium. The development of novel inhibitors is crucial in the fight against tuberculosis, especially given the rise of drug-resistant strains of MTB.
Synthesis Analysis
The synthesis of tetrahydrothieno[2,3-c]pyridine derivatives typically involves a multi-step process starting from piperidin-4-one. The process includes the creation of 2,6-disubstituted derivatives, which are then evaluated for their biological activity. In one study, a series of 26 derivatives were synthesized using a molecular hybridization approach, which combines features from known antimycobacterial leads to create new compounds with potential therapeutic effects .
Molecular Structure Analysis
The molecular structure of related tetrahydrothieno[2,3-c]pyridine derivatives has been characterized using various spectroscopic methods, including FTIR, 1H, and 13C NMR. X-ray crystallographic analysis has been employed to determine the crystal and molecular structure of these compounds, revealing details such as intramolecular hydrogen bonding, which can be crucial for the stability and biological activity of the molecules .
Chemical Reactions Analysis
The chemical reactivity of tetrahydrothieno[2,3-c]pyridine derivatives can be influenced by the presence of different substituents on the core structure. For instance, the introduction of nitro groups or benzylideneamino moieties can affect the compound's ability to interact with biological targets such as enzymes. The synthesis process often involves coupling with aromatic aldehydes to form Schiff base compounds, which can then be further modified to enhance their biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of tert-butyl and ethyl groups can affect the compound's solubility and thermal stability. Intramolecular hydrogen bonds, as observed in some derivatives, can contribute to the compound's stability and may also play a role in its binding affinity to biological targets. Differential scanning fluorimetry has been used to confirm the binding affinity of potent inhibitors, indicating the importance of these properties in the compound's biological function .
Applications De Recherche Scientifique
Synthesis and Derivative Studies
- Synthesis of Novel Derivatives : This compound serves as a key intermediate in the synthesis of various heterocyclic compounds. For instance, Bakhite, Al‐Sehemi, and Yamada (2005) described the preparation of pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems from similar thieno[2,3-b]pyridine derivatives (Bakhite, Al‐Sehemi, & Yamada, 2005).
Antimycobacterial Applications
- Mycobacterium tuberculosis Inhibition : Samala et al. (2014) developed tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives, showing potent inhibition against Mycobacterium tuberculosis. This highlights the potential antimycobacterial applications of related compounds (Samala et al., 2014).
Antimicrobial Activity
- Antimicrobial Properties : Abdel-rahman, Bakhite, Al-Taifi (2002) investigated new pyridothienopyrimidines and pyridothienotriazines derived from thieno[2,3-b]pyridine analogs for their antimicrobial activities, indicating the potential use of similar compounds in this field (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Anticholinesterase Activity
- Potential Anticholinesterases : Pietsch, Nieger, and Gütschow (2007) studied benzyltetrahydropyrido-anellated thiophene derivatives for their anticholinesterase activities, suggesting potential therapeutic applications for related compounds (Pietsch, Nieger, & Gütschow, 2007).
Anticonvulsant and Antidopaminergic Effects
- Neuropharmacological Effects : Studies on cerebral protective agents, including tetrahydrothieno[3,3-c]pyridines by Ohkubo et al. (1996), demonstrated significant anticonvulsant activity, hinting at the neurological applications of similar compounds (Ohkubo et al., 1996).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. This could involve developing more efficient synthesis methods, studying its reactivity under different conditions, or exploring its potential uses in fields such as medicine or materials science .
Propriétés
IUPAC Name |
6-benzyl-2-[(4-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S.ClH/c23-20(27)19-17-10-11-25(12-14-4-2-1-3-5-14)13-18(17)31-22(19)24-21(28)15-6-8-16(9-7-15)26(29)30;/h1-9H,10-13H2,(H2,23,27)(H,24,28);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUUOZZGEYKERH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N)CC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B3004610.png)

![5-Chloro-6-(methyl(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)amino)nicotinonitrile](/img/structure/B3004612.png)

![2-[[1-[2-(4-Bromophenyl)acetyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B3004616.png)
![3-[(2,3-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3004617.png)


![1,3,5-trimethyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B3004621.png)

![2-Benzylsulfanyl-3-(3,5-dimethylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3004625.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B3004626.png)
![3-Methoxy-N-methyl-N-[(1-pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)methyl]pyrazin-2-amine](/img/structure/B3004629.png)